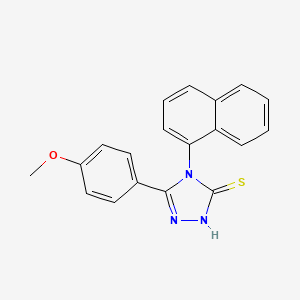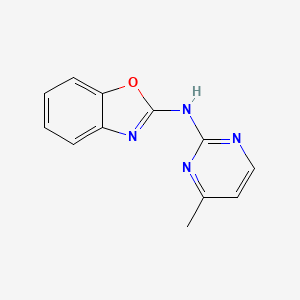![molecular formula C15H11ClF3NO2 B5755567 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 853311-49-6](/img/structure/B5755567.png)
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a critical role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder. CFTRinh-172 has been shown to be a promising therapeutic agent for the treatment of CF, as well as other diseases that involve dysfunctional CFTR activity.
作用机制
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. As a result, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide effectively inhibits CFTR activity, which can be beneficial in diseases such as CF where overactive CFTR function can lead to disease pathology.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway surface liquid volume, and inhibition of CFTR-dependent pancreatic bicarbonate secretion. Additionally, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of CF-related lung disease.
实验室实验的优点和局限性
One advantage of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is its specificity for CFTR inhibition, which allows for targeted manipulation of CFTR activity in vitro and in vivo. However, one limitation of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in animal models may be limited by its poor solubility and bioavailability.
未来方向
There are several potential future directions for research involving 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective CFTR inhibitors, which may have improved therapeutic efficacy. Additionally, there is ongoing research into the use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in combination with other drugs or therapies for the treatment of CF. Finally, there is interest in exploring the potential use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in other diseases that involve dysfunctional CFTR activity, such as secretory diarrhea and polycystic kidney disease.
合成方法
The synthesis of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-chloro-4-methoxybenzoyl chloride with 2-(trifluoromethyl)aniline to form the intermediate N-[2-(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide. This intermediate is then reacted with thionyl chloride to form the final product, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide.
科学研究应用
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in the context of CF research, as it has been shown to effectively inhibit CFTR activity in vitro and in vivo. In addition to its potential therapeutic applications, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been used as a research tool to study the role of CFTR in various physiological processes, such as airway surface liquid regulation and ion transport in the gastrointestinal tract.
属性
IUPAC Name |
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(8-11(13)16)14(21)20-12-5-3-2-4-10(12)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAALIJEXXHIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide | |
CAS RN |
853311-49-6 |
Source


|
| Record name | 3-CHLORO-4-METHOXY-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)




![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)
![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)


